Thermal Decomposition Stability: DMTe Demonstrates 3× Higher Onset Temperature than Diethyl Telluride
In EPR spectroscopic studies of thermal decomposition in t-butylbenzene solvent across 300–370 K, dimethyl telluride (DMTe) was the only dialkyltellurium compound tested that remained completely unreactive over the entire temperature range. By contrast, diethyl telluride (Et₂Te) produced detectable spin adducts of ethyl radicals at 315 K, while diisopropyl telluride (iPr₂Te) and dibenzyl telluride exhibited even greater thermal lability [1]. The thermal decomposition rate order at 315 K, judged by spin adduct intensity, was: tBu₂Te ≈ tBuTeMe > (allyl)₂Te ≈ allylTeMe > sBu₂Te > (benzyl)₂Te > iPr₂Te > Et₂Te > Me₂Te (DMTe) [1].
| Evidence Dimension | Thermal decomposition reactivity at 315 K (as spin adduct intensity) |
|---|---|
| Target Compound Data | No detectable spin adduct formation (unreactive) |
| Comparator Or Baseline | Diethyl telluride (Et₂Te): Detectable spin adduct formation; Diisopropyl telluride (iPr₂Te): Higher reactivity than Et₂Te; tBu₂Te: Highest reactivity |
| Quantified Difference | DMTe is the most thermally stable among all tested dialkyltellurides; Et₂Te decomposes measurably at temperatures where DMTe is inert |
| Conditions | EPR spectroscopy with spin trapping (nitrosodurene) in t-butylbenzene solvent at 300–370 K |
Why This Matters
Superior thermal stability reduces unintended premature decomposition during precursor handling and storage, extends shelf life, and enables wider thermal process windows in MOVPE applications where unwanted gas-phase nucleation must be avoided.
- [1] Shenai-Khatkhate, D. V., et al. (1989). Homolytic reactions of diorganotellurium and diorganoditellurium compounds in solution; an EPR study. Journal of Organometallic Chemistry. Abstract available via CORE repository. View Source
